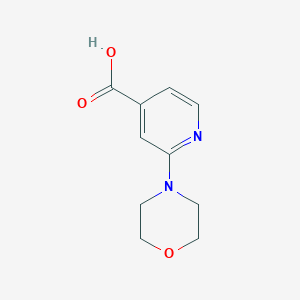
2-吗啉代异烟酸
描述
2-Morpholinoisonicotinic acid is a heterocyclic organic compound that belongs to the class of isonicotinic acids. It is a derivative of isonicotinic acid, which is a well-known precursor for the synthesis of various drugs. The molecular formula of 2-Morpholinoisonicotinic acid is C10H12N2O3, and it has a molecular weight of 208.22 g/mol . This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications.
科学研究应用
2-Morpholinoisonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
生化分析
Biochemical Properties
2-Morpholinoisonicotinic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions often involve the binding of 2-Morpholinoisonicotinic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 2-Morpholinoisonicotinic acid can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
2-Morpholinoisonicotinic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Morpholinoisonicotinic acid can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Moreover, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Morpholinoisonicotinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Morpholinoisonicotinic acid can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the modulation of downstream signaling pathways and alterations in gene expression patterns. Additionally, 2-Morpholinoisonicotinic acid can act as a competitive inhibitor for certain enzymes, thereby blocking their substrate binding and catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Morpholinoisonicotinic acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Morpholinoisonicotinic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the compound’s effects on cellular function may diminish as it degrades, leading to a decrease in its biochemical activity. Long-term exposure to 2-Morpholinoisonicotinic acid in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Morpholinoisonicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 2-Morpholinoisonicotinic acid can exhibit toxic or adverse effects, including cellular toxicity, organ damage, or disruption of normal physiological processes. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biochemical or physiological changes are detected .
Metabolic Pathways
2-Morpholinoisonicotinic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of various metabolites, which may have distinct biochemical properties and effects on cellular function. The compound’s involvement in metabolic pathways can also influence metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Morpholinoisonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells or tissues. The distribution of 2-Morpholinoisonicotinic acid can be influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of competing substrates .
Subcellular Localization
2-Morpholinoisonicotinic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Morpholinoisonicotinic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 2-Morpholinoisonicotinic acid is crucial for its biochemical activity, as it determines the specific cellular processes and pathways that the compound can modulate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoisonicotinic acid typically involves the reaction of isonicotinic acid with morpholine. One common method is the nucleophilic substitution reaction where isonicotinic acid is treated with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Morpholinoisonicotinic acid can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control temperature, pressure, and reaction time. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
2-Morpholinoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted morpholine derivatives with various functional groups.
作用机制
The mechanism of action of 2-Morpholinoisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
2-Morpholinoisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: A precursor for the synthesis of various drugs, including isoniazid.
4-Morpholinopyridine: A compound with similar structural features but different biological activities.
2-Morpholinopyridine-4-carboxylic acid: Another derivative with potential therapeutic applications.
The uniqueness of 2-Morpholinoisonicotinic acid lies in its specific combination of the morpholine ring and the isonicotinic acid moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-morpholin-4-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOIVNZYILYGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376246 | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295349-64-3 | |
| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295349-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




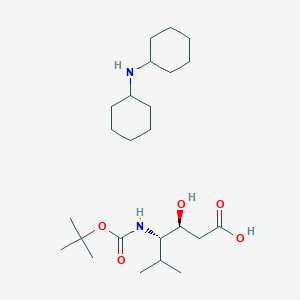
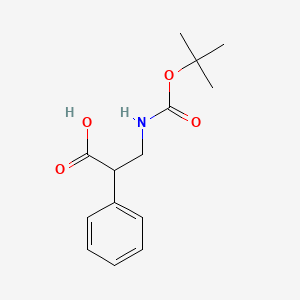
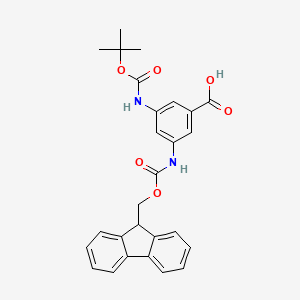
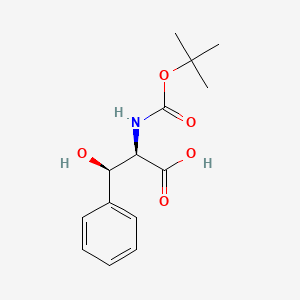
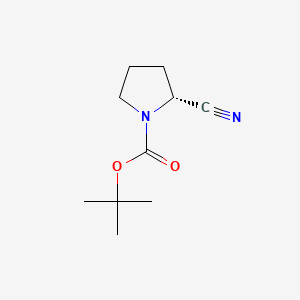

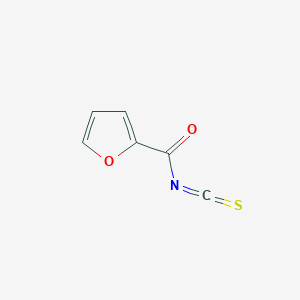
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)
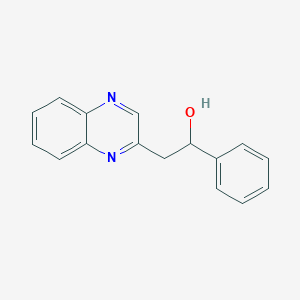

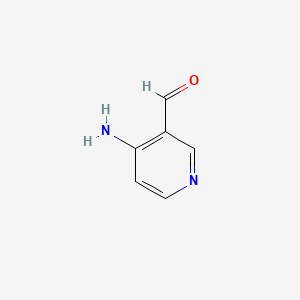
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)
